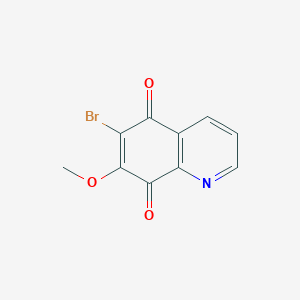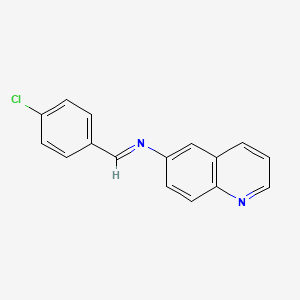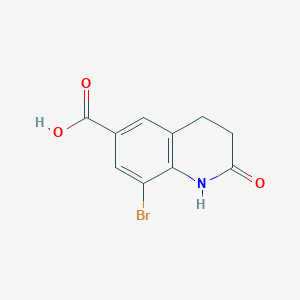
6-Bromo-7-methoxyquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methoxyquinoline-5,8-dione is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and two ketone groups at the 5th and 8th positions on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxyquinoline-5,8-dione typically involves the bromination of 7-methoxyquinoline-5,8-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or chloroform, at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-methoxyquinoline-5,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroquinoline derivatives.
Applications De Recherche Scientifique
6-Bromo-7-methoxyquinoline-5,8-dione has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxyquinoline-5,8-dione: Lacks the bromine atom at the 6th position.
6-Chloro-7-methoxyquinoline-5,8-dione: Contains a chlorine atom instead of a bromine atom at the 6th position.
6-Bromoquinoline-5,8-dione: Lacks the methoxy group at the 7th position.
Uniqueness
6-Bromo-7-methoxyquinoline-5,8-dione is unique due to the presence of both the bromine atom at the 6th position and the methoxy group at the 7th position. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
86927-80-2 |
|---|---|
Formule moléculaire |
C10H6BrNO3 |
Poids moléculaire |
268.06 g/mol |
Nom IUPAC |
6-bromo-7-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10-6(11)8(13)5-3-2-4-12-7(5)9(10)14/h2-4H,1H3 |
Clé InChI |
XUFWJDPQHNGZFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=C(C1=O)N=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)



![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)






![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)
